3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)benzonitrile

hERG cardiotoxicity biaryl nitrile

Researchers risk SAR inconsistency when purchasing unspecified CTFMP-benzonitrile isomers. This compound is the exact 3-(meta-cyano) isomer with verified structure: • Distinct electronic & metabolic profile vs. para-cyano or ether-linked analogs, ensuring reproducible hit-to-lead outcomes. • Favorable hERG IC50 25 µM enables CNS & cardiac-safer screening cascades. • Dual orthogonal reactive handles (Cl & CN) for sequential bioconjugation or parallel library synthesis. Reliable supply ≥95% purity; ready for immediate global dispatch.

Molecular Formula C13H6ClF3N2
Molecular Weight 282.65 g/mol
Cat. No. B12341146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)benzonitrile
Molecular FormulaC13H6ClF3N2
Molecular Weight282.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C#N
InChIInChI=1S/C13H6ClF3N2/c14-11-5-10(13(15,16)17)7-19-12(11)9-3-1-2-8(4-9)6-18/h1-5,7H
InChIKeyRKZXZAXGWTUNOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)benzonitrile – Core Benchmarks for a Trifluoromethylpyridine Building Block (CAS 1823184-10-6) Procurement


3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)benzonitrile (CAS 1823184‑10‑6, MF C₁₃H₆ClF₃N₂, MW 282.65) is a biaryl nitrile that embeds a 3‑chloro‑5‑(trifluoromethyl)pyridin‑2‑yl fragment coupled to a 3‑cyanophenyl ring . It is catalogued under synonyms AKOS030245950, ZINC261494905 and GS‑1117 and is supplied as a research‑grade building block (≥95 % purity) for agrochemical and pharmaceutical discovery . Unlike ether‑linked or carboxylic acid analogs, the direct C–C biaryl bond and the meta‑positioned nitrile confer a distinct electronic and metabolic profile that cannot be replicated by simple in‑class substitution.

Why 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)benzonitrile Cannot Be Interchanged with Common In-Class Analogs


The 3‑chloro‑5‑(trifluoromethyl)pyridin‑2‑yl (CTFMP) scaffold is a privileged motif in SDHI fungicides (e.g., fluopyram) and TRPM8 antagonists [1][2]. However, regioisomeric nitrile placement, heteroatom linker identity, and substitution at the benzonitrile ring profoundly alter target engagement and off‑target liability. For instance, moving the nitrile from the meta‑ to the para‑position or replacing the direct aryl–aryl bond with an ether linkage changes the hydrogen‑bond‑acceptor geometry and metabolic soft spot [3]. Consequently, generic “CTFMP‑benzonitrile” purchasing without specifying the 3‑(meta‑cyano) isomer risks obtaining a compound with divergent selectivity and pharmacokinetic profiles, undermining SAR reproducibility in hit‑to‑lead programs.

3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)benzonitrile – Quantitative Differentiation Evidence vs. Closest Analogs


hERG Liability Benchmarking: 3-Cyanophenyl CTFMP Exhibits Low hERG Affinity (IC₅₀ 25 µM) Compared with Structurally Related Leads

In a QPatch automated patch-clamp assay performed on CHO cells stably expressing human ERG (hERG) potassium channels, 3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)benzonitrile showed an IC₅₀ of 25,000 nM (25 µM), classifying it as a weak hERG inhibitor [1]. For context, several advanced CTFMP-containing TRPM8 antagonist leads bearing a sulfamoyl-benzoic acid substituent exhibit hERG IC₅₀ values in the 80–15 nM range, representing >300-fold higher hERG affinity [2]. This quantitative gap indicates that the simple 3‑cyanophenyl‑CTFMP scaffold occupies a favorable hERG safety window that is eroded upon introduction of polar acidic moieties. This measurement provides a critical benchmark for early-stage cardiac safety triaging in medicinal chemistry campaigns.

hERG cardiotoxicity biaryl nitrile lead optimization

Regioisomeric Nitrile Positioning: Meta-Cyano Confers Distinct Hydrogen-Bond Acceptor Geometry Versus Para-Cyano and Ether-Linked Analogs

The target compound positions the nitrile group at the meta position of the phenyl ring (SMILES: N#Cc1cccc(-c2ncc(C(F)(F)F)cc2Cl)c1) . In contrast, the commercially available analog 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile (CAS 95711‑33‑4) bears the nitrile at the para position and connects the two aromatic rings via an oxygen ether linker instead of a direct C–C bond . The meta‑cyano orientation alters the directionality of the hydrogen‑bond‑acceptor vector by approximately 60° relative to the biaryl plane compared with the para isomer. Additionally, the C–C biaryl bond is resistant to oxidative O‑dealkylation, a major metabolic pathway for the ether‑linked analog. These geometric and metabolic features are critical for target engagement in kinase and GPCR binding pockets that discriminate between regioisomeric nitrile orientations.

regioisomer nitrile hydrogen-bond acceptor medicinal chemistry

CYP1A2/2D6 Predicted Inhibition Profile: Low Promiscuity Relative to Extended CTFMP-Containing Drug-Like Molecules

In silico prediction using the ZINC docking models indicates that 3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)benzonitrile has low predicted CYP inhibitory promiscuity and is flagged as a non‑inhibitor of CYP2D6 and a weak inhibitor of CYP1A2 at screening concentrations [1]. This contrasts with larger CTFMP‑containing drug candidates (e.g., RQ‑00203078, MW ~555) that incorporate additional hydrogen‑bond donors and sulfamoyl groups, which elevate CYP inhibition risk. The compact, low‑molecular‑weight scaffold (MW 282.65) with zero H‑bond donors and five H‑bond acceptors provides a favorable ADME starting point with minimal CYP liability, a desirable feature for fragment‑based or scaffold‑hopping strategies.

CYP inhibition drug-drug interaction ADME early safety screening

Nitrile as a Non-Classical Carboxylic Acid Bioisostere: Metabolic and Physicochemical Advantages Over Corresponding Carboxylic Acid and Amide Analogs

The 3‑cyanophenyl moiety serves as a non‑classical bioisostere for carboxylic acid and primary amide functionalities, with documented improvements in membrane permeability and metabolic stability [1]. The closest carboxylic acid analog, 3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)benzoic acid (not commercially catalogued as of 2026), would possess an additional H‑bond donor (ΔHBD = +1), higher topological polar surface area (predicted ΔTPSA ≈ +20 Ų), and a formal negative charge at physiological pH, all of which reduce passive membrane permeability. The nitrile of the target compound is a weak H‑bond acceptor with a smaller molar refractivity contribution, yielding a cLogP advantage (predicted cLogP ≈ 3.5–4.0) of approximately 1–1.5 log units over the corresponding carboxylic acid [2]. Furthermore, the nitrile is resistant to Phase II glucuronidation, a major clearance route for benzoic acids.

bioisostere nitrile carboxylic acid replacement permeability

Agrochemical Intermediate Lineage: Direct Structural Relationship to the SDHI Fungicide Fluopyram Scaffold

The 3‑chloro‑5‑(trifluoromethyl)pyridin‑2‑yl fragment is the core heterocycle of the commercial SDHI fungicide fluopyram, which incorporates a 2‑(trifluoromethyl)benzamide side chain at the pyridine 2‑position [1]. 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)benzonitrile replaces the benzamide side chain with a 3‑cyanophenyl group via the same biaryl coupling chemistry used in fluopyram synthesis [2]. This direct structural lineage provides synthetic chemistry continuity for agrochemical discovery teams: the building block can be elaborated through nitrile hydrolysis, reduction, or cycloaddition to generate focused libraries of SDHI analogs. The nitrile handle is orthogonal to the chloro substituent, enabling sequential functionalization without protecting-group manipulation that would be required for carboxylic acid or amine intermediates.

SDHI fungicide fluopyram agrochemical intermediate succinate dehydrogenase

Total Polar Surface Area (TPSA) and Rotatable Bond Count: Favorable Drug-Likeness Metrics Relative to Extended CTFMP Derivatives

With a molecular weight of 282.65 Da and only one rotatable bond (the aryl–aryl linkage), 3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)benzonitrile possesses a calculated TPSA of approximately 41 Ų (based on the SMILES: N#Cc1cccc(-c2ncc(C(F)(F)F)cc2Cl)c1), placing it well within the lead‑like chemical space (MW < 350; TPSA < 60 Ų; rotatable bonds ≤ 3) . By comparison, the ether‑linked analog 4‑((3‑chloro‑5‑(trifluoromethyl)pyridin‑2‑yl)oxy)benzonitrile (MW 298.65; 2 rotatable bonds; TPSA ≈ 55 Ų) and the sulfamoyl‑benzoic acid derivatives (MW > 500; rotatable bonds > 6; TPSA > 100 Ų) exhibit progressively increasing complexity and polar surface area. The compact nature of the target compound makes it an ideal fragment for fragment‑based drug discovery (FBDD) or as a minimal pharmacophore for target‑based screening cascades.

drug-likeness TPSA rotatable bonds fragment-based drug discovery

Optimal Application Scenarios for 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)benzonitrile in Drug and Agrochemical Discovery


Fragment-Based Drug Discovery (FBDD) Targeting Kinases and GPCRs with Stringent hERG Selectivity Requirements

The compound’s favorable physicochemical profile (MW 282.65, TPSA ~41 Ų, 1 rotatable bond) and weak hERG activity (IC₅₀ 25 µM) make it an ideal fragment hit for SPR, NMR, or X‑ray crystallography screening cascades against targets where cardiac ion-channel selectivity is a primary concern [1]. The meta‑cyano group serves as a versatile synthetic handle for fragment elaboration via nitrile hydrolysis, cycloaddition, or reduction, while the chloro substituent enables orthogonal cross‑coupling reactions. Medicinal chemistry teams should prioritize this scaffold over ether‑linked or carboxylic acid analogs when seeking minimal hERG starting points for kinase or GPCR programs [1][2].

Agrochemical SDHI Fungicide Library Synthesis and Structure–Activity Relationship Expansion

Agrochemical discovery groups developing next‑generation succinate dehydrogenase inhibitors (SDHI) can use this compound as a direct precursor for focused library synthesis. The identical CTFMP core to fluopyram [2] and the presence of a nitrile functional handle allow for rapid diversification into amides, tetrazoles, oxadiazoles, and amines through well‑established transformations. This synthetic expediency enables parallel SAR exploration of the aryl‑binding pocket of fungal SDH without requiring de novo heterocycle construction for each analog [3].

CNS Drug Discovery Programs Requiring Low TPSA and Minimal P‑gp Efflux Liability

The compound’s low TPSA (~41 Ų), absence of H‑bond donors, and neutral charge at physiological pH are consistent with CNS MPO desirability criteria and predict favorable passive brain penetration. Procurement teams supporting CNS lead optimization should select this scaffold over the corresponding carboxylic acid or amide analogs, which exhibit higher TPSA (ΔTPSA ≥ +20 Ų) and pH‑dependent ionization that impede blood–brain barrier crossing [1]. The nitrile moiety further provides metabolic stability advantages over ester or amide prodrug motifs commonly employed for CNS acids [1].

Chemical Biology Probe Development Requiring Orthogonal Reactive Handles for Bifunctional Conjugation

The compound offers two chemically orthogonal reactive centers: the aromatic chloro substituent (amenable to Pd‑catalyzed cross‑coupling, Buchwald–Hartwig amination, or nucleophilic aromatic substitution) and the nitrile group (suitable for click chemistry via tetrazole formation, or hydrolysis to carboxylic acid/amide). This orthogonality enables sequential bioconjugation strategies—for example, first elaborating the pyridine ring with a linker while preserving the nitrile, then subsequently converting the nitrile to a carboxylate for EDC/NHS coupling to protein targets. Chemical biology teams designing PROTACs, molecular glues, or activity‑based protein profiling probes benefit from this dual‑handle architecture [1][2].

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